Home > Products > Screening Compounds P59104 > (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride - 6828-18-8

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

Catalog Number: EVT-1725747
CAS Number: 6828-18-8
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate

    Compound Description: This compound features a tetrahydroisoquinoline core with a phenethyl substituent at the 2-position, a thienyl group at the 3-position, and a 4-methylbenzenesulfonate group attached to the methyl substituent at the 4-position. The research focuses on its synthesis and crystal structure analysis, highlighting the dihedral angles between various rings in the molecule and the role of weak intermolecular interactions in stabilizing the crystal structure. []

Methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-4-methylpentanoate

    Compound Description: This compound also contains a tetrahydroisoquinoline core, with a methyl substituent at the 2-position and a complex 4-methylpentanoate group substituted at the 4-position. The research primarily examines its crystal structure, focusing on the conformation of the isoquinoline ring system and the stabilizing influence of intramolecular and intermolecular hydrogen bonds. []

(S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole

    Compound Description: This compound consists of a tetrahydroisoquinoline unit linked to a thiazole ring through a 3-yl linkage. It is identified as a potential tetrahydroisoquinoline thiazole ligand. The research primarily focuses on its crystal structure, revealing that the N-containing six-membered ring of the tetrahydroisoquinoline unit adopts a half-chair conformation. []

4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

    Compound Description: This racemic compound features a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked at the 1-position. The research focuses on its crystal structure, highlighting the dihedral angle between the benzene rings and the presence of intramolecular and intermolecular interactions. []

    Compound Description: This specific crystalline form of the compound features a tetrahydroisoquinoline core with a methyl group at the 2-position, a naphthyl group at the 4-position, and a pyridazin-3-amine moiety at the 7-position. The research focuses on the processes for preparing this compound and its use in pharmaceutical compositions for treating depression and other conditions. []

4-aryl-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This refers to a class of compounds, not a specific structure, with varying aryl groups at the 4-position of the tetrahydroisoquinoline core. The research focuses on their synthesis as potential non-phenolic, non-catecholic dopamine receptor ligands. []

(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

    Compound Description: This compound, named trans-2, is a derivative of tetrahydroisoquinoline with a propyl group at the 2-position, an indolyl group at the 3-position, and a piperazinylmethyl group at the 4-position. The research investigates its efficacy in suppressing SARS-CoV-2 replication in vitro, noting its comparable potency to chloroquine and hydroxychloroquine. []

1-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-3-methyl-1,3-dihydro-1,3-benzimidazol-2-one (CM-398)

    Compound Description: This compound, designated as CM-398, is a selective sigma-2 receptor (S2R) ligand. It comprises a tetrahydroisoquinoline moiety connected to a benzimidazolone unit via a butyl linker. The research focuses on its in vivo analgesic and anti-allodynic activity, suggesting its potential as a therapeutic agent for neuropathic pain. []

Overview

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2C_{10}H_{16}Cl_{2}N_{2}. It is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound is often investigated for its therapeutic properties and serves as an intermediate in the synthesis of various pharmaceuticals .

Source and Classification

This compound is classified under the category of isoquinoline derivatives, which are known for their significance in pharmacology. Isoquinolines and their derivatives are frequently studied due to their roles in various biological processes and their potential as drug candidates. The specific dihydrochloride salt form enhances its solubility and stability, making it suitable for laboratory and industrial applications .

Synthesis Analysis

Methods

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride typically involves several key steps:

  1. Catalytic Reduction: The process often begins with the reduction of nitroquinoline precursors to form tetrahydroquinoline intermediates.
  2. Reductive Amination: Following the formation of the tetrahydroquinoline, reductive amination is applied to introduce the methanamine group.

One notable method includes the Mitsunobu reaction, which has been successfully employed to synthesize related compounds by facilitating the formation of amines from alcohols using coupling agents such as diethyl azodicarboxylate .

Technical Details

The reaction conditions generally require careful control of temperature and pressure to optimize yield. Continuous flow synthesis techniques may also be utilized in industrial settings to enhance efficiency and scalability .

Molecular Structure Analysis

Structure Data

The molecular structure of (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride can be represented by the following identifiers:

  • CAS Number: 1955547-03-1
  • IUPAC Name: 1,2,3,4-tetrahydroquinolin-4-ylmethanamine; hydrochloride
  • Molecular Weight: 198.69 g/mol
  • InChI Key: JZOJHUUGVNMUSA-UHFFFAOYSA-N
  • SMILES Notation: C1CNC2=CC=CC=C2C1CN.Cl.Cl

These identifiers provide essential information for researchers looking to identify or utilize this compound in various applications .

Chemical Reactions Analysis

Reactions

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride participates in several chemical reactions typical of amines and isoquinoline derivatives:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Formation of Salts: The presence of hydrochloride allows for easy formation of salts with various acids, enhancing solubility.
  3. Cyclization Reactions: It can undergo cyclization reactions that are characteristic of isoquinoline derivatives.

Technical Details

The reactivity of this compound can be influenced by factors such as pH and solvent choice. For example, reactions conducted in acidic media may favor salt formation while neutral or basic conditions may promote nucleophilic substitutions .

Mechanism of Action

Process and Data

The mechanism of action for (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride involves interactions with various biological targets:

  1. Receptor Interaction: Similar compounds have been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors.
  2. Enzyme Modulation: It influences enzymes involved in neurotransmitter metabolism like monoamine oxidase and catechol-O-methyltransferase.

These interactions suggest that this compound may modulate neurotransmitter levels, thereby affecting neuronal signaling pathways and potentially providing therapeutic effects in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Reported melting point ranges from 224 °C to 226 °C.

Chemical Properties

  • Solubility: Highly soluble in water due to its dihydrochloride form.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

These properties make (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride suitable for various laboratory applications .

Applications

Scientific Uses

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride is primarily utilized in medicinal chemistry research due to its potential therapeutic properties. Its applications include:

  • Drug Development: As an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
  • Biochemical Studies: Investigating its role in modulating neurotransmitter systems and understanding its mechanism of action.

Research continues to explore its efficacy against various diseases, including potential anti-tubercular activity observed in related tetrahydroisoquinoline compounds .

This detailed analysis highlights the significance of (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride within scientific research and its potential implications in drug development.

Introduction to (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine Dihydrochloride in Medicinal Chemistry

Historical Context of Tetrahydroisoquinoline (THIQ) Scaffolds in Drug Discovery

The tetrahydroisoquinoline (THIQ) nucleus represents one of medicinal chemistry’s most privileged scaffolds, with roots tracing back to the isolation of natural alkaloids in the mid-20th century. Early interest emerged following the discovery of naphthyridinomycin in the 1970s, a THIQ-containing antibiotic exhibiting potent antitumor properties [1]. This breakthrough illuminated the scaffold’s pharmaceutical potential, spurring systematic exploration of structurally related natural products including saframycins, quinocarcins, and cyanocyclines. These compounds shared not only the fundamental THIQ core but also demonstrated remarkable biological activities against challenging therapeutic targets [5]. By the 1980s, the THIQ architecture had transitioned from a natural product curiosity to a synthetic template for rational drug design, facilitated by methodological advances in core construction such as the Pictet-Spengler condensation and Bischler-Napieralski cyclization [5] [6].

The synthetic accessibility of the THIQ framework enabled rapid diversification, leading to several clinically impactful drugs. Notable among these are the skeletal muscle relaxant atracurium, the antihypertensive quinapril, and the groundbreaking anticancer agents trabectedin and lurbinectedin – the latter exemplifying THIQ’s capacity for complex target engagement [5]. The scaffold’s versatility is further evidenced by its presence across multiple therapeutic classes, including antimicrobials (bioxalomycin α₂), antitussives (noscapine), and anti-Parkinsonian agents (apomorphine derivatives). This therapeutic breadth cemented THIQ’s status as a "privileged structure" in medicinal chemistry, capable of delivering clinically viable compounds through strategic functionalization [1] [3].

Table 1: Clinically Utilized THIQ-Containing Pharmaceuticals

CompoundTherapeutic CategoryKey Structural Features
TrabectedinAnticancer (soft tissue sarcoma)Pentacyclic THIQ core with fused tetrahydroisoquinoline subunits
LurbinectedinAnticancer (small cell lung cancer)Tricyclic carbinolamine-containing THIQ
AtracuriumNeuromuscular blockerBis-THIQ with ester functionalities
QuinaprilAntihypertensiveTHIQ fused with proline derivative
ApomorphineAnti-ParkinsonianAporphine alkaloid with THIQ moiety
PraziquantelAnthelminticAcylated THIQ derivative

Role of THIQ Derivatives in Targeting Neurological and Metabolic Pathways

Tetrahydroisoquinoline derivatives demonstrate remarkable proficiency in modulating intricate neurological and metabolic pathways, attributable to their structural mimicry of endogenous neurotransmitters and capacity for targeted molecular interactions. The THIQ nucleus serves as a bioisostere for dopamine and serotonin, enabling direct engagement with central nervous system receptors and transporters [3]. This molecular similarity underpins the efficacy of derivatives like apomorphine in Parkinson’s disease management, where they function as dopamine receptor agonists, compensating for dopaminergic neuron loss in the nigrostriatal pathway [5]. Beyond neurological targets, THIQ compounds exhibit significant activity against cancer metabolism and proliferation pathways. Recent investigations reveal potent inhibition of histone deacetylases (HDACs), tyrosine kinases, and topoisomerase I – pivotal targets in oncology drug discovery [3].

The scaffold’s metabolic stability significantly enhances its therapeutic utility. Studies demonstrate that THIQ derivatives resist rapid hepatic degradation more effectively than their simpler aromatic counterparts, extending plasma half-life and improving bioavailability [5]. This stability arises from the scaffold’s saturated ring system, which reduces susceptibility to cytochrome P450-mediated oxidation. Furthermore, strategic substitution patterns significantly influence blood-brain barrier (BBB) permeability. Derivatives with moderate log P values (1.5-3.0) and molecular weights below 400 Da demonstrate optimal CNS penetration, enabling activity against both peripheral and neurological targets [3] [5]. This dual capability positions THIQ derivatives uniquely for addressing complex diseases involving crosstalk between neurological and metabolic systems, such as cancer-related cachexia and neurodegenerative disorders with metabolic components.

Table 2: Molecular Targets of THIQ Derivatives in Neurological and Metabolic Pathways

Molecular TargetBiological ConsequenceTHIQ Derivative Examples
Histone Deacetylases (HDACs)Altered gene transcription, apoptosis inductionBenzamide-linked THIQs
Tyrosine Kinases (e.g., ALK)Inhibition of aberrant signaling pathwaysCrizotinib-inspired THIQ analogs
Topoisomerase IDNA strand break accumulation, cell cycle arrestTrabectedin derivatives
Dopamine Receptors (D1/D2)Modulation of motor control pathwaysApomorphine structural analogs
β-Amyloid AggregationReduced amyloid plaque formationMultifunctional THIQ antioxidants

Rationale for Functionalization at the 4-Position: Implications for Bioactivity

Position-specific functionalization of the THIQ scaffold represents a strategic approach for optimizing pharmacological profiles, with the 4-position emerging as particularly consequential for bioactivity. The tetrahedral geometry of the C4 carbon creates a three-dimensionality that enhances interactions with chiral binding pockets in biological targets, distinguishing it from the planar constraints of many aromatic systems [4]. Introducing an aminomethyl moiety (–CH₂NH₂) at this position, as in (1,2,3,4-tetrahydroisoquinolin-4-yl)methanamine, generates a versatile pharmacophore amenable to further derivatization through amide formation, reductive amination, or urea/thiourea synthesis [8]. This functional group transforms the molecule from a simple scaffold to a complex pharmacophore capable of hydrogen bonding, ionic interactions, and targeted covalent binding when appropriately modified [5].

Structure-activity relationship (SAR) studies reveal that 4-aminomethyl substitution profoundly influences receptor affinity and selectivity. The protonatable nitrogen atom (pKa ~9-10) facilitates ionic interactions with aspartate/glutamate residues in enzyme active sites, while the methylene bridge (–CH₂–) provides conformational flexibility for optimal orientation [5]. Molecular modeling analyses demonstrate that substituents at C4 exhibit reduced steric hindrance compared to N1 or C1 modifications, enabling deeper penetration into hydrophobic binding clefts. Additionally, the stereochemistry at C4 significantly impacts biological activity, with enantiomers often displaying differential potency exceeding 100-fold in enzyme inhibition assays [5]. These observations underscore the importance of stereoselective synthesis for maximizing therapeutic potential.

The dihydrochloride salt form, as specified in (1,2,3,4-tetrahydroisoquinolin-4-yl)methanamine dihydrochloride, enhances aqueous solubility critical for formulation and in vitro screening. This salt formation preserves the compound’s structural integrity while improving dissolution kinetics – a prerequisite for reliable absorption and bioavailability assessment [2] [7]. Crystallographic studies indicate that the protonated amine groups engage in extensive hydrogen-bonding networks with chloride counterions and water molecules, creating stable crystal lattices that facilitate characterization and processing [8]. From a chemical biology perspective, the 4-aminomethyl-THIQ structure serves as an ideal intermediate for constructing more complex molecules targeting neurological disorders and cancer metabolism, combining synthetic accessibility with diverse derivatization potential.

Table 3: Steric and Electronic Parameters of C4-Substituted THIQ Derivatives

C4 SubstituentSteric Volume (ų)H-Bond Donor CapacityElectron-Donating Effect (σₚ)Representative Bioactivity
–H2.5None0.00Baseline activity
–CH₃22.1None-0.17Moderate target engagement
–CH₂NH₂28.3Strong (2 positions)-0.16Enhanced enzyme inhibition
–CH₂OH26.9Moderate (1 position)-0.15Improved water solubility
–CH₂NHC(O)CH₃52.7Moderate (1 position)-0.20Selective receptor binding
–COOH32.5Strong (2 positions)0.45Limited membrane permeability

Properties

CAS Number

6828-18-8

Product Name

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ylmethanamine;dihydrochloride

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

InChI

InChI=1S/C10H14N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,9,12H,5-7,11H2;2*1H

InChI Key

JKCCDKJJGHEESC-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CN1)CN.Cl.Cl

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.